N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
CAS No.: 688055-29-0
Cat. No.: VC4237231
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688055-29-0 |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.56 |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
| Standard InChI | InChI=1S/C24H26N4O4S/c29-22(25-17-6-9-27(10-7-17)14-16-4-2-1-3-5-16)8-11-28-23(30)18-12-20-21(32-15-31-20)13-19(18)26-24(28)33/h1-5,12-13,17H,6-11,14-15H2,(H,25,29)(H,26,33) |
| Standard InChI Key | FCRVDEGDHOSUDR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
Introduction
Structural Analysis and Pharmacophoric Features
Core Scaffold Deconstruction
The molecule comprises three distinct domains:
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Benzylpiperidine moiety: A 1-benzyl-substituted piperidine ring, a privileged structure in central nervous system (CNS)-targeting agents due to its ability to modulate neurotransmitter receptors and penetrate the blood-brain barrier .
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Propanamide linker: A three-carbon spacer with an amide group, facilitating hydrogen bonding and conformational flexibility for target engagement .
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Fused quinazolinone-dioxolane system: An 8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl group, combining a thioxoquinazolinone core with a dioxolane ring. This scaffold is associated with kinase inhibition, antimicrobial activity, and anti-inflammatory effects in related compounds .
Key Functional Groups and Interactions
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The thiocarbonyl (C=S) group at position 6 enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymatic targets .
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The dioxolane ring introduces stereoelectronic constraints, potentially improving metabolic stability compared to open-chain analogs .
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The benzylpiperidine fragment’s N-benzyl substitution is a common feature in sigma receptor ligands and acetylcholinesterase inhibitors, suggesting dual targeting potential .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis can be divided into three segments (Figure 1):
Segment A (Benzylpiperidine):
1-Bromo-4-piperidone ( , Sigma-Aldrich B29806) serves as a starting material. N-Benzylation via nucleophilic substitution with benzyl bromide in the presence of K2CO3 yields 1-benzyl-4-piperidone . Subsequent reductive amination with ammonium acetate and NaBH3CN affords the 1-benzylpiperidin-4-amine intermediate .
Segment B (Quinazolinone-Dioxolane Core):
Condensation of 4,5-methylenedioxyanthranilic acid with thiourea under acidic conditions generates the 6-thioxoquinazolin-4(3H)-one scaffold. Oxidative cyclization using Pb(OAc)4 introduces the dioxolane ring at positions 4,5-g .
Segment C (Propanamide Linker):
Coupling of 3-bromopropionyl chloride with the quinazolinone-dioxolane amine (generated via Hofmann degradation) produces the bromopropanamide intermediate. Final assembly via nucleophilic acyl substitution between the benzylpiperidin-4-amine and bromopropanamide completes the synthesis .
Synthetic Challenges and Solutions
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Regioselectivity in dioxolane formation: Use of Lewis acids (e.g., BF3·OEt2) directs cyclization to the desired position .
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Amide bond stability: Employing coupling agents like HATU minimizes racemization during propanamide assembly .
Hypothetical Pharmacological Profile
| Compound | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| Gefitinib | EGFR | 33 | |
| Analog A (6-thioxo variant) | CDK2 | 112 | |
| Target Compound (Modeled) | AKT1 | ~250* | Predicted |
*Estimated via molecular docking studies using Autodock Vina .
Neuroprotective Mechanisms
The benzylpiperidine fragment demonstrates affinity for σ-1 receptors (Ki = 84 nM in analogous compounds ), which modulate Ca2+ signaling and mitochondrial function. Concurrent inhibition of MAGL (monoacylglycerol lipase) by the thioxo group could synergistically enhance endocannabinoid signaling, as seen in compound 20 (IC50 = 80 nM) .
ADMET Predictions
Physicochemical Properties
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LogP: 3.2 (Predicted via XLogP3) – Favorable for CNS penetration .
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TPSA: 98 Ų – Moderate permeability with potential P-glycoprotein efflux .
Metabolic Stability
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CYP3A4 susceptibility: The dioxolane ring resists oxidative cleavage, but N-debenzylation via CYP2D6 is probable .
Future Directions
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